Boc-Lys(Me)-OH
Description
Significance of Post-Translational Modifications in Biological Systems
Post-translational modifications are covalent processing events that dramatically expand the functional capacity of the genome. thermofisher.com While the human genome contains 20,000 to 25,000 genes, the proteome is estimated to comprise over a million different proteins, a diversity largely attributable to PTMs. thermofisher.com These modifications involve the addition of various chemical groups, such as phosphate, acetyl, or methyl groups, to specific amino acid residues, or even the attachment of entire proteins like ubiquitin. nih.govnews-medical.net
These changes are not random; they are precise, enzyme-mediated events that act as molecular switches, fine-tuning a protein's function in response to cellular signals. nih.gov PTMs can alter a protein's conformation, stability, and its ability to interact with DNA, RNA, or other proteins. nih.gov Consequently, they are integral to a vast array of cellular processes, including signal transduction, gene expression, DNA repair, and cell cycle control. nih.gov The reversible nature of many PTMs allows for dynamic regulation, enabling cells to respond swiftly to environmental changes. nih.gov The study of PTMs is therefore crucial for understanding both normal cell biology and the molecular basis of numerous diseases. thermofisher.com
Academic Context of Nε-Methylated Lysine (B10760008) in Biological Recognition and Function
Among the more than 400 known types of PTMs, the methylation of lysine residues stands out for its critical role in epigenetic regulation. nih.govbiomodal.com Lysine methylation involves the addition of one, two, or three methyl groups to the epsilon (ε) nitrogen atom of a lysine side chain. biomodal.com This seemingly simple modification has profound consequences for protein function, primarily by creating or blocking binding sites for other proteins. nih.gov
The most extensively studied role of lysine methylation is in the context of histones, the proteins around which DNA is wrapped to form chromatin. wikipedia.orgnih.gov The "histone code" hypothesis posits that specific patterns of histone modifications, including lysine methylation, dictate the structure of chromatin and, consequently, gene accessibility. nih.gov For instance, the trimethylation of lysine 4 on histone H3 (H3K4me3) is a well-established marker for transcriptionally active genes, whereas trimethylation of lysine 9 (H3K9me3) and lysine 27 (H3K27me3) are hallmarks of gene silencing and condensed chromatin. biomodal.comwikipedia.org
These methylation marks are recognized by specific "reader" proteins, which then recruit other factors to either activate or repress gene expression. researchgate.net The dynamic nature of this PTM is maintained by the opposing actions of histone lysine methyltransferases (KMTs), which add methyl groups, and histone lysine demethylases (KDMs), which remove them. nih.govresearchgate.net Beyond histones, lysine methylation is now known to occur on hundreds of non-histone proteins, regulating processes such as DNA damage response, cell growth signaling, and metabolism. nih.gov
Overview of Nα-Boc-Nε-Methyl-L-Lysine (Boc-Lys(Me)-OH) within Advanced Research Paradigms
To unravel the functional consequences of site-specific lysine methylation, researchers require tools to synthesize peptides and proteins containing this modification at precise locations. nih.gov This is where chemically synthesized, modified amino acid derivatives like Nα-Boc-Nε-Methyl-L-Lysine (this compound) become indispensable.
This compound is a derivative of the amino acid L-lysine designed for use in peptide synthesis. It features two key modifications:
A methyl group (Me) is attached to the epsilon-amino group (Nε) of the lysine side chain, mimicking the natural post-translational modification.
A tert-butyloxycarbonyl (Boc) group is attached to the alpha-amino group (Nα). The Boc group is a protecting group, which temporarily blocks the reactivity of the Nα-amino group, allowing for the controlled, stepwise addition of amino acids during peptide synthesis.
While the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy is commonly employed in modern solid-phase peptide synthesis (SPPS), the Boc strategy remains a robust and relevant method. chemicalbook.comsigmaaldrich.com this compound serves as a critical building block in Boc-based SPPS to introduce a monomethylated lysine residue at a specific position within a synthetic peptide sequence.
Data Tables
Table 1: Chemical Properties of a Related Compound: Nα-Fmoc-Nε-Boc-Nε-methyl-L-lysine
Note: Data for the specific Nα-Boc protected monomethyl lysine is not as readily available as its more commonly used Fmoc-protected counterpart, whose properties are listed below for illustrative purposes of a building block used for the same research application.
| Property | Value |
| Synonym | Fmoc-Lys(Boc,Me)-OH, Fmoc-Lys(Me,Boc)-OH |
| CAS Number | 951695-85-5 sigmaaldrich.compeptide.com |
| Molecular Formula | C₂₇H₃₄N₂O₆ sigmaaldrich.com |
| Molecular Weight | 482.57 g/mol sigmaaldrich.com |
| Appearance | White powder chemicalbook.com |
| Primary Application | Fmoc solid-phase peptide synthesis (SPPS) sigmaaldrich.com |
Structure
3D Structure
Properties
Molecular Formula |
C13H26N2O4 |
|---|---|
Molecular Weight |
274.36 g/mol |
IUPAC Name |
6-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C13H26N2O4/c1-13(2,3)19-12(18)14-10(11(16)17)8-6-7-9-15(4)5/h10H,6-9H2,1-5H3,(H,14,18)(H,16,17) |
InChI Key |
KPXRFYHPDPDJSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCN(C)C)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for Nα Boc Nε Methylated Lysine Derivatives
The synthesis of Nα-Boc-Nε-methyl-L-lysine, or Boc-Lys(Me)-OH, is a critical process for its incorporation into peptides, particularly for studying post-translational modifications like methylation. The strategic synthesis of this derivative requires careful consideration of methylation techniques and the use of orthogonal protecting groups to ensure regioselectivity and yield.
Applications in Peptide and Protein Chemical Synthesis
Nα-Boc-Nε-Methyl-L-Lysine as a Building Block in Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the stepwise assembly of amino acids into a desired sequence while one end is anchored to a solid support. Boc-Lys(Me)-OH is specifically designed for compatibility with SPPS protocols, particularly those utilizing Boc-based protection strategies.
Incorporation of Site-Specific Methylated Lysine (B10760008) Residues
The primary application of this compound is to introduce a monomethylated lysine at a specific position within a synthetic peptide sequence. nih.govresearchgate.net During SPPS, the Boc protecting group on the α-amino group is temporarily removed to allow for the coupling of the next amino acid in the sequence. The ε-methyl group, however, remains intact throughout the synthesis. This orthogonal protection scheme ensures that the methylation is preserved at the intended lysine residue.
The process involves standard coupling procedures common in Boc-based SPPS. peptide.com After the full peptide chain is assembled, a strong acid, typically trifluoroacetic acid (TFA), is used to cleave the peptide from the solid resin support and simultaneously remove any remaining acid-labile side-chain protecting groups. peptide.com The use of this compound and its dimethylated and trimethylated counterparts has been instrumental in synthesizing peptides that mimic post-translationally modified proteins, such as histones. nih.govpeptide.com
Table 1: Key Features of this compound in SPPS
| Feature | Description | Reference |
|---|---|---|
| Protection Strategy | Nα-Boc group for temporary protection, stable ε-methyl group. | peptide.com |
| Incorporation | Utilized in standard Boc-based Solid-Phase Peptide Synthesis (SPPS). | nih.govresearchgate.net |
| Deprotection | Boc group removed with acid (e.g., TFA) during each cycle. | peptide.com |
| Cleavage | Final cleavage from resin and removal of side-chain protecting groups with strong acid. | peptide.com |
| Outcome | Site-specific incorporation of a monomethylated lysine residue. | nih.govresearchgate.net |
Influence of Methylation on Peptide Conformation and Biological Activity
The introduction of a methyl group to the lysine side chain, while a small modification, can significantly impact a peptide's three-dimensional structure and its biological function. researchgate.net N-methylation can restrict the conformational flexibility of the peptide backbone, influencing its secondary structure. nih.govnih.gov This is because the methyl group can introduce steric hindrance and eliminate a hydrogen bond donor site, which can alter interactions both within the peptide and with its binding partners. nih.gov
These conformational changes can, in turn, affect the peptide's biological activity. For instance, in the context of histone proteins, the methylation state of specific lysine residues is a key component of the "histone code," which dictates chromatin structure and gene expression. plos.org The synthesis of peptides with site-specific lysine methylation allows researchers to dissect how these modifications are recognized by "reader" proteins and influence downstream cellular signaling pathways. nih.govacs.org The ability to synthesize peptides with defined methylation states is crucial for studying these structure-function relationships in detail. chemicalbook.com
Enhancing Peptide Stability through Nε-Methylation (Resistance to Enzymatic Degradation)
A significant advantage of incorporating methylated lysine residues into peptides is the enhancement of their stability against enzymatic degradation. chemicalbook.com Many proteases, such as trypsin, specifically recognize and cleave peptide bonds at the C-terminal side of lysine and arginine residues. The methylation of the ε-amino group of lysine can interfere with this recognition and cleavage process, rendering the peptide more resistant to proteolysis. nih.gov
This increased stability is particularly valuable for the development of peptide-based therapeutics, as it can prolong their half-life in biological systems. researchgate.netnih.govamericanpeptidesociety.org Studies have demonstrated that peptides containing Nε-methylated lysine exhibit greater resistance to degradation by enzymes like trypsin and lysyl endopeptidase. nih.gov This enhanced stability makes synthetic peptides containing this compound valuable tools for a range of biological assays and potential therapeutic applications. chemicalbook.com
Strategies for Constructing Complex Peptides Incorporating this compound
The availability of this compound has enabled the synthesis of complex and functionally important peptides, providing invaluable tools for biochemical and biomedical research.
Assembly of Histone Tail Peptides for Epigenetic Investigations
One of the most prominent applications of this compound is in the synthesis of histone tail peptides. chemicalbook.compeptide.com Histones are proteins that package DNA into chromatin, and their N-terminal tails are subject to a wide array of post-translational modifications, including methylation of lysine residues. plos.org These modifications play a critical role in regulating gene transcription. nih.gov
By using this compound, along with its di- and tri-methylated counterparts, researchers can synthesize histone tail peptides with precisely defined methylation patterns at specific lysine residues. nih.govresearchgate.netpeptide.com These synthetic peptides serve as essential substrates and probes for studying the enzymes that "write" (methyltransferases) and "erase" (demethylases) these marks, as well as the "reader" proteins that recognize them to enact downstream biological effects. nih.govacs.org This approach has been fundamental to advancing our understanding of the epigenetic mechanisms that control gene expression.
Table 2: Examples of Histone Modifications Studied Using Synthetic Peptides
| Histone | Modification Site | Biological Relevance | Reference |
|---|---|---|---|
| H3 | K4, K9, K27, K36, K79 | Transcriptional activation/repression | researchgate.nettarget.re.krnih.gov |
Synthesis of Modified Peptide Ligands for Receptor Binding Studies
The strategic incorporation of methylated lysine residues can also be used to modulate the binding affinity and selectivity of peptide ligands for their receptors. nih.gov The conformational constraints imposed by N-methylation can optimize the presentation of key binding residues, potentially leading to enhanced receptor interaction. nih.gov
Synthetic peptide ligands containing monomethylated lysine, made possible by this compound, are used to probe the binding pockets of receptors and understand the structural requirements for ligand recognition. chemicalbook.com This is particularly relevant in drug development, where the goal is to design peptides with improved affinity, selectivity, and stability. chemimpex.com For example, modifying a peptide ligand with methylated lysine can provide insights into the electrostatic and steric interactions within the receptor's binding site, guiding the design of more potent and specific therapeutic agents. chemicalbook.comacs.org
Creation of Peptide-Based Scaffolds for Advanced Material Science
The incorporation of N-methylated amino acids, such as those derived from this compound, into peptide sequences offers a sophisticated strategy for designing advanced biomaterials. The methylation of the lysine side chain alters its physicochemical properties, most notably its hydrophobicity and hydrogen-bonding capacity. These changes can be harnessed to drive the self-assembly of peptides into well-ordered supramolecular structures, forming the basis for materials like hydrogels and nanoparticles. biosyn.comacs.org
The hydrophobic nature of the methyl group on the lysine residue can promote protein-protein or peptide-peptide interactions, facilitating the formation of stable, higher-order assemblies. biosyn.com This principle is fundamental to the bottom-up fabrication of nanomaterials. Researchers have demonstrated that peptides composed of specific sequences of hydrophobic and hydrophilic residues can self-assemble into materials with remarkable properties. For instance, peptide-based scaffolds can form hydrogels with high water content, mimicking the extracellular matrix and providing a suitable environment for 3D tissue cell culture. acs.org The inclusion of methylated lysine residues can be used to fine-tune the mechanical properties, stability, and pore size of these hydrogels.
Furthermore, the modification of lysine residues influences the electrostatic interactions within a peptide assembly. While lysine is typically positively charged, Nε-methylation increases the effective radius of this positive charge, which can modulate the interaction with negatively charged molecules or surfaces. biosyn.com This property is crucial in creating materials for bioconjugation, drug delivery systems, and biosensors, where controlled interaction with biological components is essential. evitachem.comchemimpex.com The rational design of peptide sequences containing this compound and its derivatives allows for the creation of scaffolds with tailored functionalities for a wide range of applications in material science.
Peptide Macrocyclization and Scaffold Design with Methylated Lysine
The use of methylated lysine derivatives is a key strategy in the design of complex peptide architectures, including conformationally constrained cyclic peptides and highly branched dendrimers. The unique properties of the methylated lysine side chain, combined with the versatility of its protected forms like this compound, provide chemists with precise control over the final structure and function of the peptide scaffold.
Integration into Cyclic Peptides for Conformational Constraints
Cyclization is a powerful technique used to improve the biological activity, stability, and selectivity of peptides by reducing their conformational flexibility. chapman.edujove.com Integrating Nε-methylated lysine into a peptide sequence prior to cyclization introduces specific local constraints that can significantly influence the final three-dimensional structure.
The methyl group on the lysine side chain can impact peptide conformation in several ways:
Steric Influence : The added bulk of the methyl group can restrict the rotation around nearby single bonds (dihedral angles), forcing the peptide backbone into a more defined conformation. researchgate.net
Reduced Hydrogen Bonding : N-methylation of the side-chain amine prevents it from acting as a hydrogen bond donor, which can disrupt or prevent the formation of internal hydrogen bonds that might lead to undesired secondary structures, thereby favoring a specific, active conformation.
Enhanced Lipophilicity : The methyl group increases the local hydrophobicity of the peptide, which can promote membrane permeability and influence how the peptide folds and interacts with its biological target. uq.edu.au
These effects collectively help to lock the peptide into a bioactive conformation, which can lead to higher binding affinity for its target receptor and increased resistance to enzymatic degradation by proteases. chapman.eduuq.edu.au The synthesis of such cyclic peptides often involves solid-phase peptide synthesis (SPPS), where a protected amino acid like Fmoc-Lys(Boc,Me)-OH is incorporated into the linear sequence. peptide.com After assembly, the peptide is cleaved from the resin and the cyclization is performed, for example, by forming a lactam bridge between the N-terminus and C-terminus or between amino acid side chains. jove.comemory.edu
Utilization in Peptide Dendrimer Construction
Peptide dendrimers are highly branched, monodisperse macromolecules with a tree-like architecture. Lysine is a favored building block for dendrimer construction due to its two amino groups (α- and ε-), which serve as branching points. mdpi.com Orthogonally protected lysine derivatives, such as Fmoc-Lys(Boc)-OH, are essential for the controlled, layer-by-layer (generational) synthesis of these structures in a process known as divergent synthesis. mdpi.comsemanticscholar.org
The process typically involves:
Starting with a core molecule attached to a solid support.
Coupling a layer (or generation) of Fmoc-Lys(Boc)-OH.
Removing the Fmoc groups from both the α- and ε-amines to expose two new branching points.
Coupling two more Fmoc-Lys(Boc)-OH residues to each lysine from the previous generation, thus doubling the number of branches.
This compound and its derivatives can be strategically incorporated into this process to tailor the dendrimer's properties. For example, a methylated lysine derivative such as Boc-Lys(Me)₂-OH can be used to form the outermost layer of the dendrimer, modifying its surface chemistry. researchgate.net This can be used to alter the dendrimer's solubility, charge, and interaction with biological systems. Such modified dendrimers, often referred to as Multiple Antigenic Peptides (MAPs), have applications as vaccine delivery platforms and in diagnostics, where the dense presentation of epitopes on the dendrimer surface can elicit a strong immune response. nih.govbiosyn.com The controlled synthesis allows for the creation of well-defined structures where the number and location of methylated residues are precisely known. semanticscholar.org
Table of Reagents in Peptide Synthesis An interactive table detailing common reagents and protected amino acids used in the synthesis of modified peptides.
| Compound Name | Abbreviation | Role in Synthesis |
| Nα-tert-Butoxycarbonyl-Nε-methyl-L-lysine | This compound | Building block for introducing monomethylated lysine using Boc-SPPS. |
| Nα-(9-Fluorenylmethoxycarbonyl)-Nε-tert-butoxycarbonyl-L-lysine | Fmoc-Lys(Boc)-OH | Orthogonal building block for lysine incorporation in Fmoc-SPPS; essential for dendrimer synthesis. |
| Nα-tert-Butoxycarbonyl-Nε-(9-fluorenylmethoxycarbonyl)-L-lysine | Boc-Lys(Fmoc)-OH | Orthogonal building block used in Boc-SPPS for selective side-chain modification or branching. peptide.com |
| Trifluoroacetic Acid | TFA | Reagent used for the cleavage of Boc protecting groups and for cleaving the final peptide from the resin. benchchem.com |
| Piperidine (B6355638) | - | A base used in a solution (e.g., 20% in DMF) to remove the Fmoc protecting group in Fmoc-SPPS. benchchem.com |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | A coupling agent used to activate the carboxylic acid group of an amino acid for peptide bond formation. semanticscholar.org |
| Dicyclohexylcarbodiimide | DCC | A coupling agent used to facilitate amide bond formation. chemicalbook.com |
| N,N-Diisopropylethylamine | DIPEA | A non-nucleophilic base often used during the coupling step in peptide synthesis to maintain basic conditions. nih.gov |
Advanced Research Applications in Chemical Biology and Protein Engineering
Engineering of Site-Specifically Modified Proteins
The chemical synthesis of proteins containing Nε-methyl-lysine is paramount because producing such precisely and uniformly modified proteins through biological expression systems is often difficult. Using building blocks like Boc-Lys(Me)-OH in solid-phase peptide synthesis (SPPS), researchers can construct entire proteins or specific domains with methylated lysine (B10760008) at any desired position. chemicalbook.com
Lysine methylation creates a binding site for "reader" proteins, which contain specialized domains that recognize the methylated lysine. researchgate.net The incorporation of monomethylated lysine helps to identify and characterize these reader proteins and understand how these interactions trigger downstream signaling events. researchgate.net
The addition of a methyl group, while small, can alter a protein's conformation and its non-covalent interactions, including hydrogen bonds and hydrophobic interactions. By comparing the behavior of a methylated protein to its unmodified version, researchers can determine how methylation influences:
Protein Folding and Stability: Peptides containing methylated lysines have shown increased resistance to enzymatic degradation, enhancing their stability in biological assays. chemicalbook.com
Protein-Protein Interactions: Site-specific methylation can either promote or inhibit the binding of other proteins. researchgate.net For example, the methylation of histone H3 at lysine 9 creates a binding site for Heterochromatin Protein 1 (HP1), a key event in gene silencing. nih.gov
Protein-Nucleic Acid Interactions: In the context of histones and other DNA-binding proteins, lysine methylation directly impacts how tightly the protein binds to DNA, thereby influencing gene expression.
| Protein Target | Site of Monomethylation | Observed Functional Effect | Key Interacting Partner |
|---|---|---|---|
| Histone H3 | Lysine 9 (H3K9me1) | Recruitment of chromatin-modifying complexes. nih.gov | HP1 (Heterochromatin Protein 1). nih.gov |
| p53 | Multiple Sites | Regulation of transcriptional activity and protein stability. | Various regulatory proteins |
| Calmodulin | Lysine 115 (in plants) | Modulates binding to specific target enzymes. nih.gov | Calmodulin-dependent enzymes. nih.gov |
| NF-κB | p65 subunit | May enhance kinase binding, promoting phosphorylation. researchgate.net | Kinases |
Targeted lysine methylation can act as a molecular switch, turning protein activity on or off. The presence or absence of a methyl group can allosterically regulate enzymatic activity or change a protein's localization within the cell.
Research has shown that lysine methylation can modulate the function of a protein, sometimes affecting only a specific subset of its activities. nih.gov For instance, the methylation of calmodulin was found to alter its ability to activate certain target enzymes without preventing its interaction with others. nih.gov This demonstrates the fine-tuning of protein function that can be achieved through this modification. This level of control is critical in cellular signaling, where the same protein can have different roles depending on its modification state.
Development of Biochemical Probes and Assays
Peptides synthesized with this compound are crucial for developing tools to study the enzymes and binding proteins that regulate lysine methylation.
Synthetic peptides containing monomethylated lysine are essential for the discovery and characterization of "reader" proteins. These peptides are used as bait in biochemical assays to pull down and identify proteins that specifically bind to the methylated lysine residue.
Furthermore, these peptides are used to develop high-throughput screening assays to find small molecule inhibitors that can block the interaction between a methylated protein and its reader domain. nih.gov For example, researchers have developed chemical probes that competitively displace mono- or dimethyllysine-containing peptides from the binding pockets of reader domains like L3MBTL3, providing tools to investigate the function of these proteins in cells. researchgate.net
While the primary role of this compound is the introduction of the methyl mark itself, the lysine residue into which it is incorporated is a versatile site for bioconjugation. After a peptide is synthesized, the ε-amino group of a lysine residue (if left unprotected or selectively deprotected) can be chemically modified to attach other molecules. chempep.com This allows for the creation of sophisticated molecular probes for various applications:
Fluorescent Labeling: Attaching a fluorescent dye to a methylated peptide allows researchers to visualize its location within a cell and track its interactions with other molecules using advanced microscopy techniques.
Biotinylation: Adding a biotin (B1667282) tag creates a high-affinity handle for streptavidin, which can be used for purification, immobilization, or detection in assays like Western blotting or ELISA. nih.gov
These labeled probes are invaluable for studying the dynamics of protein methylation and the localization of methyl-binding proteins in living systems.
Spectroscopic Techniques for Structural Elucidation of this compound and its Derivatives
Spectroscopic methods are indispensable for the unambiguous confirmation of the chemical structure of this compound, ensuring that the methyl group is correctly positioned on the ε-amine and that the α-amine is protected by the Boc group.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical information regarding the molecular framework, confirming the presence and location of key functional groups.
In ¹H NMR, characteristic signals verify the integrity of the molecule. The protons of the tert-butoxycarbonyl (Boc) group typically appear as a singlet at a distinct chemical shift. The single methyl group attached to the ε-nitrogen also produces a characteristic singlet. The protons on the lysine backbone (α, β, γ, δ, and ε carbons) exhibit specific splitting patterns and chemical shifts that allow for their assignment, confirming the core amino acid structure. The stereochemistry of the α-carbon is also confirmed through these analyses. chemicalbook.comnih.gov
¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom in the molecule. chemicalbook.comspectrabase.com This allows for the unequivocal confirmation of the lysine carbon chain, the carbonyls of the carboxylic acid and the Boc group, the tert-butyl carbons of the Boc group, and the N-methyl carbon. The data collectively provide a detailed fingerprint of the molecule, confirming its identity and isomeric purity.
Table 1: Representative NMR Data for Protected Lysine Derivatives
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Boc (CH₃)₃ | ~1.4 | ~28.5 |
| Nε-CH₃ | ~2.5-2.7 | ~35-40 |
| α-CH | ~4.0-4.3 | ~53-55 |
| Boc C(CH₃)₃ | - | ~80 |
| C=O (Boc) | - | ~156 |
| C=O (Acid) | - | ~175 |
Note: Chemical shifts are approximate and can vary based on the solvent and specific derivative (e.g., Fmoc vs. Boc at the α-amino position).
Mass spectrometry (MS) is a primary technique for verifying the molecular weight of this compound and its derivatives, serving as a crucial checkpoint for purity. metwarebio.com Electrospray ionization mass spectrometry (ESI-MS) is commonly used, as it is a soft ionization technique that typically keeps the molecule intact. chemicalbook.com The analysis provides a precise mass-to-charge ratio (m/z) that can be compared to the calculated theoretical mass of the compound. This confirmation is essential before using the amino acid derivative in solid-phase peptide synthesis (SPPS) to prevent the incorporation of incorrect building blocks. chemicalbook.com In proteomics research, high-resolution mass spectrometry is also used to identify and quantify methylated peptides in complex biological samples. rsc.orgmtoz-biolabs.com
Chromatographic Methods for Purification and Analysis
Chromatography is essential for both the purification of this compound after its synthesis and for the analysis and purification of peptides that contain this modified residue.
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound and related protected amino acids. sigmaaldrich.comcem.com Reverse-Phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity, is most commonly employed. rsc.orgamericanpeptidesociety.org The sample is injected onto a hydrophobic stationary phase (typically C18), and a gradient of increasing organic solvent (like acetonitrile) in an aqueous mobile phase is used for elution. americanpeptidesociety.orgresearchgate.net The purity of the compound is determined by the percentage of the total peak area that corresponds to the main product peak in the chromatogram. researchgate.net HPLC is also a vital tool during SPPS for monitoring the efficiency of coupling reactions involving this compound and for purifying the final crude peptide. nih.gov
Table 2: Typical RP-HPLC Conditions for Analysis of Protected Amino Acids and Peptides
| Parameter | Condition |
|---|---|
| Column | C18 silica gel |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | Linear gradient of increasing Mobile Phase B |
| Flow Rate | Typically 0.5 - 1.0 mL/min |
| Detection | UV absorbance at 214 nm and 280 nm |
When analyzing peptides from complex biological sources, such as protein digests, advanced separation techniques are often required to isolate those containing methylated lysine. figshare.com Standard RP-HPLC may not be sufficient to separate methylated peptides from their unmodified counterparts or from other post-translationally modified peptides. figshare.comnih.gov
Techniques that have been developed for this purpose include:
Strong Cation-Exchange (SCX) Chromatography: This method separates peptides based on charge. It can be used as an orthogonal separation step before RP-HPLC to enrich for methylated peptides. nih.govnih.govtandfonline.com
Immunoaffinity Enrichment: This approach uses antibodies that specifically recognize mono-, di-, or tri-methylated lysine residues to capture and enrich modified peptides from a complex mixture prior to mass spectrometry analysis. nih.govtandfonline.comresearchgate.net
Mobile Phase Additives: The addition of specific reagents to the HPLC mobile phase can enhance separation. For instance, 18-crown-6 has been shown to selectively complex with the primary amine of unmodified lysine, increasing its retention time on a C18 column and allowing for baseline separation from methylated lysine-containing peptides. figshare.com
Biophysical Characterization of Methylated Peptides and Proteins
The incorporation of a methyl group onto a lysine residue, while a small modification, can have significant biophysical consequences for the resulting peptide or protein. oup.com Lysine methylation is a key post-translational modification (PTM) that influences protein structure, stability, and interactions. nih.govnih.gov
Unlike acetylation, which neutralizes the positive charge of the lysine side chain, methylation preserves the positive charge at physiological pH. nih.gov However, it increases the bulkiness and hydrophobicity of the side chain. mdpi.com These changes can modulate protein-protein interactions, as specific protein domains known as "readers" (such as chromo, Tudor, and MBT domains) can recognize and bind to methylated lysine residues. scispace.comembopress.org The degree of methylation (mono-, di-, or tri-) can further fine-tune these interactions.
A variety of biophysical techniques are used to study these effects: biophysics.org
Isothermal Titration Calorimetry (ITC): Measures the heat changes associated with binding events, allowing for the quantification of the binding affinity between a methylated peptide and its reader domain. scispace.com
Nuclear Magnetic Resonance (NMR): Can be used to solve the three-dimensional structure of a methylated peptide in complex with a binding partner, revealing the atomic-level details of the interaction.
X-ray Crystallography: Provides high-resolution structural information on how methylated peptides are recognized by their binding partners. nih.gov
Molecular Dynamics (MD) Simulations: Computational methods used to investigate the dynamics and energetics of methyl-lysine recognition. scispace.com
These studies are crucial for understanding how the specific placement of this compound in a synthetic peptide can mimic natural lysine methylation and influence its biological function and interactions. nih.govoup.com
Table 3: Biophysical Impact of Lysine Methylation
| Property | Effect of Methylation | Consequence |
|---|---|---|
| Charge | Positive charge is maintained. nih.gov | Electrostatic interactions are preserved. |
| Size/Bulk | Increased steric bulk with each added methyl group. mdpi.com | Can alter protein conformation and create or block binding sites. |
| Hydrophobicity | Increased hydrophobicity of the side chain. mdpi.com | Can strengthen hydrophobic interactions within a protein or with binding partners. |
| Hydrogen Bonding | Reduces the number of N-H donors on the ε-amine (from 3 to 2). nih.gov | Alters the hydrogen bonding capacity of the lysine side chain. |
| Protein Interactions | Creates specific recognition sites for "reader" domains. embopress.org | Modulates signaling pathways and chromatin regulation. oup.com |
Future Research Directions and Methodological Advancements
Innovations in Green Chemistry for Boc-Lys(Me)-OH Synthesis
The synthesis of peptides, including those incorporating this compound, has traditionally relied on methods that generate significant chemical waste, particularly from hazardous solvents. advancedchemtech.comresearchoutreach.orggcande.org Solid-phase peptide synthesis (SPPS), the standard method for creating these molecules, is a major contributor to this issue, with solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM) being widely used. researchoutreach.orggyrosproteintechnologies.com Growing environmental concerns and stricter regulations are driving a shift towards more sustainable or "green" chemistry practices in peptide synthesis. gcande.orgrsc.org
A primary focus of green SPPS is the replacement of hazardous solvents with safer, more environmentally benign alternatives. researchoutreach.orgbiotage.com Research has identified several promising candidates that offer reduced toxicity without compromising synthesis efficiency. researchoutreach.orgbiotage.com Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), N-octyl pyrrolidone (NOP), and propylene (B89431) carbonate (PC) are being investigated as viable replacements for DMF and DCM in all stages of SPPS, including coupling, washing, and deprotection. biotage.comacs.orgrsc.orgrsc.org For instance, N-octyl pyrrolidone has demonstrated good performance in resin swelling and coupling efficiency, leading to high-purity peptides. rsc.org Mixtures of solvents, such as anisole (B1667542) and NOP, are also being explored to optimize the solubilization of protected amino acids and resin swelling properties. tandfonline.com
Beyond solvent replacement, other green chemistry principles are being applied. These include moving from batch production to continuous flow systems to minimize excess reagent use, optimizing reaction conditions to reduce the number of washing steps, and developing protocols that avoid hazardous reagents like piperidine (B6355638) for Fmoc-group removal. advancedchemtech.com The adoption of these green methodologies is crucial for the sustainable large-scale production of methylated peptides for research and therapeutic applications.
| Green Solvent Alternative | Traditional Solvent Replaced | Key Advantages | Reference |
|---|---|---|---|
| 2-Methyltetrahydrofuran (2-MeTHF) | DMF, DCM | Derived from renewable sources, lower toxicity. | researchoutreach.orgbiotage.com |
| Cyclopentyl Methyl Ether (CPME) | DMF, DCM | Lower toxicity compared to DMF/NMP. | researchoutreach.orgbiotage.com |
| N-Octyl Pyrrolidone (NOP) | DMF | Good swelling and coupling efficiency, recoverable by distillation. | rsc.org |
| Propylene Carbonate (PC) | DMF, DCM | Can be used for both solution- and solid-phase synthesis. | acs.orgrsc.org |
| Dimethyl Sulfoxide (DMSO)/Ethyl Acetate (EtOAc) | DMF | Binary mixture with adjustable polarity, less hazardous components. | gyrosproteintechnologies.com |
Development of Novel Protecting Group Strategies and Peptide Ligation Methods
The synthesis of complex peptides containing specific modifications like Nε-methylation relies on sophisticated protecting group strategies and efficient peptide ligation techniques. The Boc group on the lysine (B10760008) side chain of this compound is a "permanent" protecting group, typically removed at the final cleavage step with strong acid. peptide.com However, creating more complex structures, such as branched or cyclic peptides, requires the use of orthogonal protecting groups that can be removed selectively without disturbing other protecting groups on the peptide. iris-biotech.desigmaaldrich.com
For the lysine side chain, a variety of orthogonal protecting groups are available, each with unique cleavage conditions. Groups like 4-methoxytrityl (Mmt) and 4-methyltrityl (Mtt) are labile to dilute acid, while others such as 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl (ivDde) are removed by hydrazine. iris-biotech.desigmaaldrich.comiris-biotech.de The development of new protecting groups with fine-tuned stability and cleavage conditions continues to be an active area of research, aiming to provide chemists with a more versatile toolbox for synthesizing intricately modified peptides. iris-biotech.de
For the assembly of large peptides and proteins, chemical ligation methods are indispensable. Native Chemical Ligation (NCL) is a powerful technique that allows for the joining of two unprotected peptide fragments, one with a C-terminal thioester and the other with an N-terminal cysteine. rhhz.neteurpepsoc.comeurpepsoc.com This method has been extended to include peptides with post-translational modifications. eurpepsoc.com Future advancements in NCL are focused on expanding its scope beyond cysteine junctions and accelerating ligation rates. nih.gov
Furthermore, enzymatic peptide ligation has emerged as a highly attractive alternative to purely chemical methods. rhhz.netnih.govresearchgate.net Enzymes like Sortase A, Butelase 1, and engineered ligases such as Peptiligase and Omniligase-1 offer exceptional chemoselectivity and operate under mild, aqueous conditions. rhhz.netnih.govfrontiersin.org These enzymes recognize specific amino acid sequences, enabling the precise joining of peptide fragments. rhhz.net Butelase 1, for example, is remarkably efficient, recognizing an Asx-His-Val motif and ligating it to an N-terminal residue. rhhz.net The development and engineering of new peptide ligases with novel specificities and improved catalytic efficiencies will significantly enhance the ability to synthesize complex methylated proteins. nih.gov
| Ligation Method | Principle | Key Features | Reference |
|---|---|---|---|
| Native Chemical Ligation (NCL) | Reaction between a C-terminal peptide thioester and an N-terminal cysteine. | Forms a native peptide bond; widely used for large protein synthesis. | rhhz.neteurpepsoc.com |
| Sortase-Mediated Ligation | Enzymatic reaction recognizing a specific motif (e.g., LPXTG). | Robust and well-established enzymatic method. | rhhz.netfrontiersin.org |
| Butelase-Mediated Ligation | Enzymatic reaction recognizing an Asx-His-Val motif. | Extremely fast and efficient; requires a low enzyme-to-substrate ratio. | rhhz.netfrontiersin.org |
| Peptiligase/Omniligase-1 | Engineered subtilisin variants with broad substrate scope. | High ligation yields under mild conditions; scalable for industrial applications. | nih.gov |
Expansion of Applications in Synthetic Biology and Drug Discovery Research Tools
The ability to incorporate non-proteinogenic amino acids (NPAAs), such as Nε-methyllysine, into proteins is a cornerstone of synthetic biology. numberanalytics.comnih.govfrontiersin.orgresearchgate.net The use of building blocks like this compound in peptide synthesis allows for the creation of peptides and proteins with novel properties and functions that are not accessible through standard recombinant expression. nih.gov These engineered proteins can be used to construct new biological pathways, develop advanced biosensors, and create enzymes with enhanced catalytic activity or stability for applications in biocatalysis. numberanalytics.comnih.gov
In drug discovery, the incorporation of methylated lysine residues into peptide therapeutics is a key strategy for improving their pharmacological profiles. nih.gov Peptides containing Nε-methyllysine often exhibit increased resistance to enzymatic degradation, which can enhance their stability and bioavailability in biological systems. chemicalbook.com This makes this compound a valuable reagent in the development of more robust peptide-based drugs. nih.govchemicalbook.com
Furthermore, peptides synthesized with this compound are crucial research tools, particularly in the field of epigenetics. chemicalbook.compeptide.com Histone proteins undergo extensive post-translational modifications, including lysine methylation, which play a central role in regulating gene expression. Synthetic histone tail peptides containing site-specifically methylated lysine residues are indispensable for studying the interactions between histones and "reader" proteins, which recognize these modifications. chemicalbook.com These synthetic peptides serve as probes to decipher the complex language of the histone code and can be used to screen for small molecule inhibitors of these interactions, providing starting points for the development of new epigenetic drugs. chemicalbook.com
Computational Approaches for Predicting Methylated Lysine Effects on Peptide Structure and Function
Computational methods are becoming increasingly vital in understanding the impact of post-translational modifications (PTMs) like lysine methylation. mdpi.comresearchgate.netproteobiojournal.com Predicting which lysine residues in a protein are likely to be methylated is a significant challenge that can be addressed by computational tools, thereby guiding experimental studies. oup.comoup.com Machine learning algorithms, including neural networks and convolutional neural networks (CNNs), are being trained on large datasets of known methylation sites to develop predictive models. nih.govspringernature.comnih.govnih.gov These models analyze features such as local amino acid sequence, structural information, and evolutionary conservation to identify potential methylation sites with increasing accuracy. nih.govnih.gov
Beyond site prediction, computational modeling is essential for elucidating how lysine methylation affects the structure and function of a peptide or protein. uni.lu Techniques such as molecular dynamics (MD) simulations and hybrid quantum mechanics/molecular mechanics (QM/MM) methods can provide detailed insights into the conformational changes induced by methylation. uni.lu These simulations can reveal how the addition of a methyl group—which alters the size, hydrophobicity, and hydrogen-bonding capacity of the lysine side chain—influences peptide folding, stability, and interactions with binding partners. uni.lu By predicting the energetic consequences of methylation on protein-protein binding, these computational approaches can help rationalize experimental observations and guide the design of peptides with tailored binding affinities. uni.lu The synergy between computational prediction and experimental synthesis using reagents like this compound will accelerate the exploration of the functional roles of lysine methylation in biology.
Q & A
Q. Q1. What are the key physicochemical properties of Boc-Lys(Me)-OH that influence its reactivity in peptide synthesis?
Methodological Answer : this compound is a methylated lysine derivative protected by a tert-butoxycarbonyl (Boc) group. Its reactivity is governed by:
- Steric hindrance : The Boc group and methyl substituent on the ε-amino group reduce nucleophilicity, affecting coupling efficiency .
- Solubility : Polar aprotic solvents (e.g., DMF) are typically required due to the compound’s limited solubility in non-polar media.
- Deprotection conditions : Boc removal requires acidic conditions (e.g., TFA), while the methyl group remains stable under standard Fmoc-based protocols.
Experimental design: Use NMR (¹H/¹³C) to confirm substitution patterns and HPLC to monitor coupling efficiency. Compare coupling yields with non-methylated Boc-Lys-OH to quantify steric effects .
Q. Q2. How does this compound compare to other lysine derivatives (e.g., Boc-Lys(Ac)-OH) in modulating peptide stability?
Methodological Answer : A comparative analysis can be structured using:
- Stability assays : Expose peptides containing this compound vs. acetylated or unprotected lysine to enzymatic degradation (e.g., trypsin) and measure half-life via mass spectrometry.
- Thermodynamic studies : Use circular dichroism (CD) to assess secondary structure stability under varying pH/temperature conditions.
Data contradiction management: If results conflict with literature (e.g., unexpected protease resistance), re-examine methylation’s steric vs. electronic contributions using molecular dynamics simulations .
Advanced Research Questions
Q. Q3. What experimental strategies optimize this compound incorporation into solid-phase peptide synthesis (SPPS) with low coupling yields?
Methodological Answer : Low yields often arise from steric hindrance. Strategies include:
- Activation reagents : Use HATU or PyAOP instead of HBTU for improved coupling kinetics.
- Double coupling : Introduce the derivative in two sequential coupling steps.
- Microwave-assisted synthesis : Enhance reaction rates by applying controlled microwave energy.
Validation: Monitor real-time coupling efficiency via ninhydrin tests or FT-IR spectroscopy .
Q. Q4. How can contradictory data on this compound’s solubility in mixed solvent systems be resolved?
Methodological Answer : Contradictions may stem from solvent purity, temperature, or crystallization kinetics. A systematic approach includes:
- Phase diagrams : Map solubility in binary solvent systems (e.g., DCM:MeOH) across temperatures.
- Dynamic light scattering (DLS) : Assess aggregation behavior at near-saturation concentrations.
- Reproducibility checks : Replicate prior studies with controlled variables (e.g., anhydrous solvents, inert atmosphere) .
Q. Q5. What analytical techniques best characterize the methyl group’s impact on this compound’s interaction with biological targets?
Methodological Answer :
- Surface plasmon resonance (SPR) : Measure binding kinetics between methylated lysine-containing peptides and target proteins (e.g., histone demethylases).
- X-ray crystallography : Resolve structural details of methyl-lysine in binding pockets.
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions.
Data interpretation: Compare results with non-methylated analogs to isolate methylation effects .
Experimental Design and Data Analysis
Q. Q6. How to design a study investigating this compound’s role in epigenetic peptide probes?
Methodological Answer : Apply the P-E/I-C-O framework :
- Population (P) : Histone-derived peptides.
- Exposure (E) : Incorporation of this compound at specific lysine positions.
- Comparison (C) : Peptides with unmodified lysine or other methylated analogs.
- Outcome (O) : Binding affinity to reader proteins (e.g., chromodomains).
Shell tables: Predefine variables for statistical analysis (e.g., KD values, stoichiometry) .
Q. Q7. What statistical methods address variability in this compound’s synthetic reproducibility?
Methodological Answer :
- ANOVA : Compare batch-to-batch variability in purity (HPLC) and yield.
- Principal component analysis (PCA) : Identify critical factors (e.g., solvent ratio, temperature) contributing to variability.
- Control charts : Monitor process stability over multiple synthesis cycles.
Feasibility: Ensure sample size (n ≥ 5 batches) meets statistical power requirements .
Handling Literature Gaps
Q8. How to formulate a novel research question when existing studies on this compound lack mechanistic depth?
Methodological Answer :
- Gap analysis : Systematically review literature to identify understudied areas (e.g., methylation’s role in peptide folding kinetics).
- Hypothesis generation : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize questions. Example: “Does ε-methylation in this compound alter peptide helicity via side-chain packing?”
- Pilot studies : Conduct small-scale CD or NMR experiments to validate feasibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
